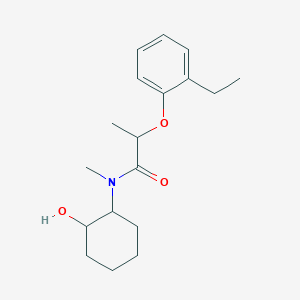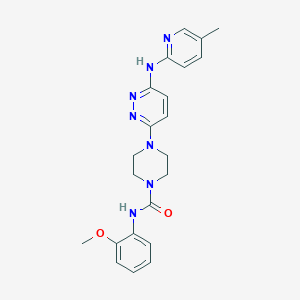
N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the pyridazinyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts, amines, and carboxylic acids. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. Its combination of functional groups may confer unique properties, such as enhanced binding affinity to a particular target or improved pharmacokinetic profile.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-16-7-8-19(23-15-16)25-20-9-10-21(27-26-20)28-11-13-29(14-12-28)22(30)24-17-5-3-4-6-18(17)31-2/h3-10,15H,11-14H2,1-2H3,(H,24,30)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNASBWLCLPSIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5489506.png)
![4-({(2R,5S)-5-[(4,6-dimethoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5489511.png)
![(E)-3-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(3-METHOXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B5489512.png)
![N~1~-cyclopentyl-N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5489518.png)
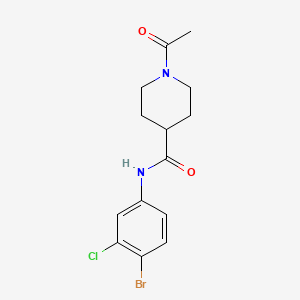
![2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-N,N-dimethylacetamide](/img/structure/B5489524.png)
![4-chloro-N-(2-{[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B5489537.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5489543.png)
![(3,5-DIMETHYL-1-ADAMANTYL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B5489551.png)
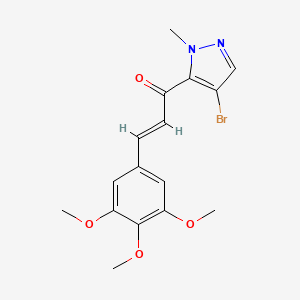
![1-tert-butyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B5489567.png)
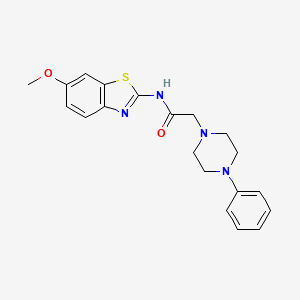
![2-ethyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}pyrimidine](/img/structure/B5489592.png)
